molecular formula C6H8N2O B567845 4-Ethylpyridazin-3(2H)-one CAS No. 1292369-21-1

4-Ethylpyridazin-3(2H)-one

Cat. No. B567845
M. Wt: 124.143
InChI Key: VNACYEHVMBYPNU-UHFFFAOYSA-N
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Description

Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2 . It contains a six-membered ring with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .


Synthesis Analysis

Pyridazines are often prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines . A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .


Molecular Structure Analysis

The molecular structure of pyridazine is simple and consists of a six-membered ring with two adjacent nitrogen atoms .


Chemical Reactions Analysis

A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . Importantly, the 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .


Physical And Chemical Properties Analysis

Pyridazine is a colorless liquid with a boiling point of 208 °C . It is soluble in water and miscible in dioxane and ethanol .

Scientific Research Applications

  • Synthesis of Functionalized Derivatives : A study by Arrault et al. (2002) describes the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from 3-hydroxy-2-aminopyridine and related compounds, demonstrating the compound's utility in creating novel chemical derivatives (Arrault et al., 2002).

  • Electrophilic Cyanating Agents : Kim et al. (2005) identify 2-Cyanopyridazin-3(2H)-ones as effective, selective, and electrophilic cyanating agents, highlighting their potential for N-, S-, or C-cyanation of a range of nucleophiles (Kim et al., 2005).

  • Synthesis of Polycyclic Dispirooxindoles : Gong et al. (2014) discuss the synthesis of polycyclic dispirooxindole derivatives via a domino Diels–Alder cyclodimerization reaction using 4-cyanopyridine, which is structurally related to 4-Ethylpyridazin-3(2H)-one, showcasing the relevance in synthesizing complex organic structures (Gong et al., 2014).

  • Potential Anticancer Agents : Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrating the application of related compounds in the development of potential anticancer agents (Temple et al., 1983).

  • Bioactive Compounds : Macias et al. (2009) explored the bioactivity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one class compounds, to which 4-Ethylpyridazin-3(2H)-one is structurally similar, emphasizing their potential in herbicide models and pharmaceutical development (Macias et al., 2009).

  • Synthesis of Isoxazolo[3,4-d]pyridazinones : Piaz et al. (1991) describe the synthesis of 4-aminopyridazin-3(2H)-ones, indicating the versatility of pyridazin-3(2H)-ones in producing various functionalized compounds (Piaz et al., 1991).

  • Synthesis and Characterization of Pyridazinone Derivatives : Kalai et al. (2020) synthesized and characterized a novel pyridazin-3(2H)-one derivative, providing insights into the structural and thermal properties of such compounds, relevant for pharmaceutical applications (Kalai et al., 2020).

  • Magnetic Studies in Coordination Chemistry : Escuer et al. (2000) investigated magnetic properties of coordination polymers using 4-ethylpyridine, a compound related to 4-Ethylpyridazin-3(2H)-one, indicating its potential in magnetic studies (Escuer et al., 2000).

Future Directions

The future directions in the research and application of pyridazine derivatives could involve their use in the development of new drugs and herbicides . Additionally, pyridazine-based compounds have been used in the design of full-color fluorescent materials for high-performance OLEDs .

properties

IUPAC Name

5-ethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNACYEHVMBYPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpyridazin-3(2H)-one

Citations

For This Compound
1
Citations
MA Clegg, P Bamborough, C Chung… - Journal of Medicinal …, 2020 - ACS Publications
Non-BET bromodomain-containing proteins have become attractive targets for the development of novel therapeutics targeting epigenetic pathways. To help facilitate the target …
Number of citations: 19 pubs.acs.org

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